4-Fluoro-cyclohexanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQHBIUKBMXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro Cyclohexanecarbonitrile and Its Analogues
Historical Development of Cyclohexanecarbonitrile (B123593) Synthesis
The synthesis of cyclohexanecarbonitriles, the structural backbone of 4-fluoro-cyclohexanecarbonitrile, has a rich history rooted in the functional group transformations of cyclic ketones. Concurrently, the field of organofluorine chemistry has undergone a dramatic evolution, from the use of hazardous reagents to the development of highly selective and safe fluorinating agents.
Foundational Synthetic Pathways to Cyclohexanecarbonitriles
Early and foundational syntheses of cyclohexanecarbonitrile have predominantly utilized cyclohexanone (B45756) as a readily available starting material. One of the classical and most direct routes involves the formation of a cyanohydrin, followed by subsequent dehydration or reduction/elimination sequences. The reaction of cyclohexanone with hydrogen cyanide (HCN), typically generated in situ from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and a mineral acid, yields 1-hydroxycyclohexanecarbonitrile. pressbooks.pubopenstax.orglibretexts.org This intermediate can then be further transformed into the target nitrile.
Another well-established historical method involves the conversion of cyclohexanone to its oxime, followed by dehydration. The Beckmann rearrangement of cyclohexanone oxime, for instance, famously leads to caprolactam, but under different conditions, direct dehydration to the nitrile can be achieved, although this is less common for cyclic systems compared to aldoximes.
More advanced one-pot procedures have been developed to improve efficiency and yield. For example, a three-step one-pot process starting from cyclohexanone has been described, proceeding through a methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate, which is then oxidized and cleaved to afford cyclohexanecarbonitrile in high yield. nih.gov These methods highlight the continuous efforts to streamline the synthesis of this important chemical scaffold.
Evolution of Fluorination Technologies in Organic Synthesis
The history of organofluorine chemistry is marked by a progression towards safer and more selective reagents. Initially, elemental fluorine (F₂) was used, but its high reactivity and the hazardous nature of hydrogen fluoride (B91410) (HF) limited its practical application in complex organic synthesis. nih.gov The development of fluorinating agents has been broadly categorized into nucleophilic and electrophilic sources of fluorine.
Nucleophilic fluorination often employs alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or HF complexes such as Olah's reagent (HF-pyridine). chemguide.co.uk A significant advancement in this area was the development of dialkylaminosulfur trifluorides (DAST) and their derivatives, which are effective for deoxyfluorination (the conversion of alcohols to fluorides) but can be volatile and toxic. chemguide.co.uk
The major breakthrough in fluorination technology came with the advent of electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond. google.comnih.gov These reagents are generally more stable, less toxic, and easier to handle than their predecessors.
Key Developments in Electrophilic Fluorination:
| Reagent Class | Example(s) | Key Features |
| Neutral N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, stable, and effective for fluorinating a wide range of nucleophiles. nih.gov |
| Cationic N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Highly effective, stable, and widely used for the fluorination of enolates, silyl (B83357) enol ethers, and aromatic compounds. |
| Pyridinium Salts | N-Fluoropyridinium salts | Offered a range of reactivities, allowing for the fluorination of diverse organic compounds under mild conditions. nih.gov |
This evolution from hazardous gases to stable, crystalline solids has made the selective introduction of fluorine into complex molecules, including the precursors to this compound, a more routine and accessible process in modern organic synthesis. pressbooks.pub
Targeted Synthetic Routes to this compound
The synthesis of this compound requires a multi-step approach that combines the formation of the cyclohexane (B81311) ring with the strategic and regioselective introduction of the fluorine atom and the nitrile group.
Multi-Step Synthesis Design and Optimization
A key precursor for the synthesis of this compound is 4-fluorocyclohexanone (B1313779). A patented method for the synthesis of this precursor starts from the readily available and inexpensive 1,4-cyclohexanedione (B43130) monoethylene ketal. This multi-step process is designed for high yield and purity, making it suitable for larger-scale applications.
The synthetic sequence is as follows:
Fluorination: 1,4-cyclohexanedione monoethylene ketal is reacted with a fluorinating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (BAST), under alkaline conditions to produce 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene with high selectivity.
Reduction: The resulting unsaturated fluorinated ketal is then hydrogenated using a palladium-on-carbon (Pd/C) catalyst to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.
Deprotection: Finally, the ketal protecting group is removed by treatment with an acid, such as hydrochloric acid, to afford the target precursor, 4-fluorocyclohexanone.
This method provides a reliable route to 4-fluorocyclohexanone, which can then be converted to this compound. The subsequent conversion of the ketone to the nitrile typically proceeds via a cyanohydrin intermediate. This involves reacting 4-fluorocyclohexanone with a cyanide source, like NaCN or KCN, in the presence of a weak acid to form 4-fluoro-1-hydroxycyclohexanecarbonitrile. pressbooks.pubopenstax.org This cyanohydrin can then be dehydrated, for example using thionyl chloride or phosphorus oxychloride, to yield this compound.
The regioselectivity of the fluorination step is critical for the successful synthesis of this compound. In the synthesis of the 4-fluorocyclohexanone precursor described above, the fluorination occurs at the enol or enolate of the protected cyclohexanedione, leading to the desired fluorinated intermediate. The choice of fluorinating agent is crucial for achieving high regioselectivity and yield.
Modern electrophilic fluorinating reagents, such as Selectfluor®, are known for their ability to selectively fluorinate a wide range of substrates, including ketones and their derivatives. The reaction of a silyl enol ether of a protected cyclohexanone derivative with an electrophilic fluorine source is a common strategy to ensure regioselective fluorination.
The table below summarizes various fluorinating agents and their typical applications, highlighting the options available for such regioselective transformations.
Common Fluorinating Agents and Their Applications:
| Reagent | Type | Typical Applications |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic (Deoxyfluorination) | Conversion of alcohols to alkyl fluorides; can be used for fluorinating ketones via their enols. chemguide.co.uk |
| Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) | Nucleophilic (Deoxyfluorination) | Similar to DAST but with potentially improved safety and handling properties. |
| Selectfluor® | Electrophilic | Fluorination of enolates, silyl enol ethers, and other carbon nucleophiles. |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | A versatile reagent for the fluorination of a wide range of substrates, including carbanions and enolates. nih.gov |
The strategic choice of the precursor and the fluorination method is paramount in designing an efficient and high-yielding synthesis of this compound. The development of robust methods for preparing key intermediates like 4-fluorocyclohexanone, coupled with the power of modern selective fluorinating agents, has made this and related fluorinated cyclohexanes accessible for further research and application.
One-Pot Reaction Architectures for Enhanced Efficiency
The development of one-pot reactions for the synthesis of this compound and its analogues represents a significant advancement in chemical manufacturing, offering improved efficiency, reduced waste, and lower operational costs. These methodologies integrate multiple reaction steps into a single vessel, avoiding the need for isolation and purification of intermediates.
Catalytic Systems in Nitrile Formation and Fluorination (e.g., Azo Initiators for Radical Processes)
The simultaneous introduction of both a fluorine atom and a nitrile group onto a cyclohexane ring in a one-pot process is a complex synthetic challenge. Radical reactions, often initiated by azo compounds, present a promising avenue for achieving this transformation. Azo initiators, such as azobisisobutyronitrile (AIBN) and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN), are well-known for their ability to generate carbon-centered radicals upon thermal or photochemical decomposition. fujifilm.com These radicals can then participate in a cascade of reactions to form the desired product.
A hypothetical one-pot reaction could involve the hydrofluorination and hydrocyanation of a cyclohexene (B86901) precursor. In such a scenario, a radical initiator would generate a cyclohexyl radical, which could then react with sources of fluorine and cyanide. The efficiency of such a system would be highly dependent on the catalyst's ability to control the regioselectivity and chemoselectivity of the additions.
Recent advancements in photoredox catalysis have also opened new possibilities for C-F bond formation through radical intermediates under mild conditions. nih.govnih.gov These methods could potentially be integrated with nitrile formation steps in a one-pot fashion. While a direct documented use of azo initiators for the one-pot synthesis of this compound is not extensively reported, the principles of radical chemistry strongly support its feasibility.
Table 1: Common Azo Initiators and Their Properties
| Initiator Name | Abbreviation | Decomposition Temperature (10-hr half-life) | Solvent Solubility |
| Azobisisobutyronitrile | AIBN | 65 °C (in toluene) | Soluble in many organic solvents |
| 1,1'-Azobis(cyclohexanecarbonitrile) | ACCN | 88 °C (in toluene) | High solubility in organic solvents |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | V-65 | 50 °C (in toluene) | Soluble in various organic solvents |
This table is generated based on information from various sources. fujifilm.com
Green Chemistry Principles in Synthetic Route Design and Evaluation
The application of green chemistry principles is crucial in the design and evaluation of synthetic routes for this compound. The goal is to develop processes that are not only efficient but also environmentally benign. Several metrics are used to assess the "greenness" of a chemical synthesis. rsc.org
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other chemicals.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.
Waste Prevention: Designing syntheses to prevent waste generation.
The evaluation of a synthetic route can be quantified using various metrics, as illustrated in the table below. A one-pot synthesis, by its nature, often improves several of these metrics by reducing solvent usage and waste from intermediate workups. scielo.org.mx
Table 2: Green Chemistry Metrics for Evaluating a Hypothetical Synthesis of this compound
| Metric | Formula | Ideal Value | Significance for this compound Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of reactant atom incorporation into the final product. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic metric that includes reactants, solvents, and workup chemicals, highlighting areas for waste reduction. rsc.org |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Focuses on the amount of waste generated per unit of product. |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Provides a more realistic measure of efficiency than yield alone. |
This table is a conceptual framework for evaluating the greenness of a synthetic process.
Stereoselective Synthesis of Fluorinated Cyclohexanecarbonitriles
The stereochemistry of the fluorine and nitrile substituents on the cyclohexane ring can significantly impact the biological activity of the molecule. Therefore, developing stereoselective synthetic methods is of great importance.
Diastereoselective Control in Cyclohexane Ring Construction
Achieving diastereoselective control in the synthesis of this compound involves directing the formation of specific stereoisomers (cis or trans). This can be accomplished through various strategies, including the use of chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled processes. beilstein-journals.orgnih.gov
For instance, the fluorination of a pre-existing cyclohexanecarbonitrile can proceed with diastereoselectivity depending on the steric and electronic nature of the substrate and the fluorinating agent. The incoming fluorine atom will preferentially add to the less hindered face of the molecule. Similarly, in a Michael addition reaction to construct the cyclohexane ring, the stereochemical outcome can be influenced by the catalyst and reaction conditions. beilstein-journals.org The development of cascade reactions that form multiple stereocenters in a single, controlled manner is a particularly active area of research. nih.gov
Asymmetric Approaches for Chiral Fluorinated Nitriles
The synthesis of enantiomerically pure fluorinated cyclohexanecarbonitriles requires asymmetric methodologies. This can be achieved through several approaches:
Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can induce enantioselectivity in the fluorination or cyanation step. rsc.orgnih.gov For example, cinchona alkaloid-derived catalysts have been shown to be effective in the asymmetric synthesis of fluorinated cyclohexenones. nih.govmdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. rsc.org
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. researchgate.net
Table 3: Examples of Asymmetric Approaches to Chiral Fluorinated Compounds
| Approach | Catalyst/Reagent | Substrate Type | Key Feature |
| Organocatalysis | Cinchona alkaloid derivatives | β-ketoesters and α,β-unsaturated ketones | High enantioselectivity in the formation of fluorinated cyclohexenones. nih.govmdpi.com |
| Transition Metal Catalysis | Iridium complexes with chiral ligands | Fluorinated isoquinolines | Asymmetric hydrogenation to produce chiral fluorinated heterocycles. rsc.org |
| Chiral Auxiliary | Ellman's imine and Oppolzer's sultam | Dipeptide isosteres | Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres. rsc.org |
This table provides examples of asymmetric strategies that could be adapted for the synthesis of chiral fluorinated cyclohexanecarbonitriles.
Emerging Methodologies for C-F Bond Introduction on Cyclohexane Systems
The development of novel methods for the introduction of carbon-fluorine bonds is a rapidly advancing area of organic chemistry. These emerging methodologies offer potential advantages over traditional fluorination techniques, such as milder reaction conditions and improved functional group tolerance.
One of the most promising new strategies is C-H fluorination . This approach directly converts a C-H bond into a C-F bond, offering a highly atom-economical and efficient route to fluorinated molecules. While still a challenging transformation, significant progress has been made in developing catalysts that can selectively fluorinate specific C-H bonds.
Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond formation. nih.govnih.gov These reactions often proceed through radical intermediates under mild conditions and can be used to achieve transformations that are difficult to accomplish with traditional methods. For example, the defluorinative functionalization of readily available polyfluorinated compounds is an attractive strategy for accessing partially fluorinated molecules. nih.govnih.gov
Another innovative approach is C-F bond insertion , where a molecular fragment is inserted into a C-F bond. researchgate.netelsevierpure.com This method can be used to construct complex fluorinated molecules from simpler starting materials.
These emerging methodologies hold great promise for the future synthesis of this compound and its analogues, offering the potential for more efficient, selective, and sustainable manufacturing processes.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org For a saturated system like cyclohexanecarbonitrile, direct fluorination of a C-H bond is challenging. Therefore, this strategy typically requires a precursor molecule that can be readily converted into a suitable carbon nucleophile, such as an enol or enolate. A common precursor for the synthesis of this compound would be 4-cyanocyclohexanone.
The ketone can be deprotonated with a suitable base to form an enolate, which then attacks the electrophilic fluorine atom of the fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and, more commonly, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are widely used for this purpose. wikipedia.orgresearchgate.net Selectfluor® is valued for its efficiency, commercial availability, and relative ease of handling. ref.ac.uk The reaction can be influenced by factors such as the choice of solvent and the presence of additives like acid catalysts, which can facilitate the formation of the enol tautomer necessary for fluorination. researchgate.netnih.gov Microwave irradiation has also been shown to accelerate these types of fluorinations significantly. cas.cn The mechanism of electrophilic fluorination remains a topic of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org
Following the fluorination of the ketone, the resulting α-fluoroketone (4-cyano-4-fluorocyclohexanone) would then need to undergo reduction of the ketone functional group to yield the final product.
Table 1: Common Reagents for Electrophilic Fluorination
| Reagent Name | Abbreviation | Typical Substrate |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Ketones, Enol Ethers, Enamides |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, Organometallics |
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a more conventional and direct approach for synthesizing this compound. This method relies on the displacement of a good leaving group at the C4 position of the cyclohexane ring by a nucleophilic fluoride anion (F-). The most common precursor for this strategy is 4-hydroxycyclohexanecarbonitrile, which can be synthesized in both cis and trans isomeric forms.
The hydroxyl group is a poor leaving group and must first be activated by converting it into a sulfonate ester, such as a tosylate, mesylate, or triflate. This transformation creates an excellent leaving group for a subsequent SN2 reaction. The activated substrate is then treated with a nucleophilic fluoride source. A variety of fluoride salts can be employed, including potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride source and solvent is critical, as the low solubility and high basicity of simple alkali metal fluorides can lead to competing elimination reactions, especially with secondary substrates. nih.gov To mitigate this, reactions are often performed in polar aprotic solvents like DMF or DMSO, sometimes with the aid of phase-transfer catalysts or crown ethers to enhance the nucleophilicity of the fluoride ion.
Alternatively, deoxofluorinating reagents such as (diethylamino)sulfur trifluoride (DAST) and its safer analogues like Deoxo-Fluor® can directly convert the hydroxyl group to a fluorine atom, often with inversion of stereochemistry.
Table 2: Selected Reagents for Nucleophilic Fluorination
| Reagent/System | Function | Typical Precursor |
|---|---|---|
| p-Toluenesulfonyl chloride (TsCl), then KF | Leaving group formation, then F- substitution | Alcohol |
| Methanesulfonyl chloride (MsCl), then CsF | Leaving group formation, then F- substitution | Alcohol |
| (Diethylamino)sulfur trifluoride | Deoxofluorination | Alcohol |
Radical-Mediated Fluorination Processes
Radical-mediated fluorination offers a modern alternative for C-F bond formation, capable of functionalizing otherwise unreactive C-H bonds. wikipedia.org This approach involves the generation of a carbon-centered radical at the C4 position of the cyclohexanecarbonitrile ring, which is then trapped by a fluorine atom transfer agent.
One prominent strategy is the use of photoredox catalysis. nih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, can facilitate the abstraction of a hydrogen atom from the C4 position of cyclohexanecarbonitrile, generating the corresponding cyclohexyl radical. This radical is then intercepted by a fluorine source. Interestingly, reagents typically considered "electrophilic" fluorinating agents, such as Selectfluor® and NFSI, can also serve as effective fluorine atom transfer agents in these radical pathways. wikipedia.orguni-regensburg.de
Another radical approach is the fluorodecarboxylation of a suitable carboxylic acid precursor, a reaction analogous to the Hunsdiecker reaction. wikipedia.org For this purpose, a precursor such as 4-cyanocyclohexane-1-carboxylic acid could be used. The reaction can be initiated using metal catalysts (e.g., Ag, Mn) or, more recently, through visible light photoredox catalysis, which allows for milder reaction conditions. wikipedia.orgnih.gov The development of N-fluoro-N-arylsulfonamides (NFASs) has provided a class of reagents with lower N-F bond dissociation energies, making them particularly well-suited for clean, metal-free radical fluorination processes. nih.gov
Table 3: Examples of Radical Fluorination Systems
| Method | Radical Generation | Fluorine Source |
|---|---|---|
| Photoredox Catalysis | Hydrogen Atom Transfer (HAT) from C-H bond | Selectfluor®, NFSI |
| Silver-Catalyzed Decarboxylation | Oxidation of a carboxylate | Selectfluor®, XeF₂ |
| Photoredox Decarboxylation | Oxidation of a carboxylate | Selectfluor®, NFSI |
Molecular Structure Elucidation and Advanced Spectroscopic Analysis of 4 Fluoro Cyclohexanecarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 4-Fluoro-cyclohexanecarbonitrile is anticipated to exhibit a complex pattern of signals due to the various protons on the cyclohexane (B81311) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent fluorine and nitrile groups, as well as their axial or equatorial positions in the chair conformation.
Protons on the cyclohexane ring typically resonate in the range of 1.0-2.5 ppm. docbrown.info However, the presence of the electron-withdrawing fluorine and nitrile substituents will cause downfield shifts for nearby protons. The proton at C4, being directly attached to the same carbon as the fluorine atom, is expected to show the most significant downfield shift. The protons at C2 and C6, and to a lesser extent at C3 and C5, will also be influenced.
The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles and, consequently, the conformation of the cyclohexane ring. Large axial-axial couplings (J_ax,ax) are typically in the range of 10-13 Hz, while smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are observed (2-5 Hz). These coupling patterns are instrumental in assigning the axial and equatorial protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | 2.5 - 2.8 | Multiplet | - |
| H-2ax, H-6ax | 1.8 - 2.1 | Multiplet | J_ax,ax ≈ 10-13, J_ax,eq ≈ 2-5 |
| H-2eq, H-6eq | 2.0 - 2.3 | Multiplet | J_eq,ax ≈ 2-5, J_eq,eq ≈ 2-5 |
| H-3ax, H-5ax | 1.5 - 1.8 | Multiplet | J_ax,ax ≈ 10-13, J_ax,eq ≈ 2-5 |
| H-3eq, H-5eq | 1.7 - 2.0 | Multiplet | J_eq,ax ≈ 2-5, J_eq,eq ≈ 2-5 |
| H-4 | 4.5 - 5.0 | Multiplet (likely dtt) | J(H-F) ≈ 45-50, J(H-H) ≈ 2-10 |
Note: These are predicted values and may vary based on the solvent and specific conformational equilibria.
Carbon (¹³C) NMR Analysis: Quaternary Center Assignment and Substituent Effects
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the inductive effects of the fluorine and nitrile substituents.
The carbon atom of the nitrile group (C≡N) is expected to resonate in a characteristic downfield region, typically between 115 and 125 ppm. ucalgary.ca The carbon atom bearing the nitrile group (C1), being a quaternary carbon, will likely show a weaker signal. The position of the nitrile carbon signal can also provide stereochemical information, with equatorial nitriles generally resonating at a slightly lower field than their axial counterparts. nih.gov
The carbon atom attached to the fluorine (C4) will experience a significant downfield shift due to the high electronegativity of fluorine and will also exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF), typically in the range of 170-250 Hz. The other ring carbons will show varying degrees of shielding or deshielding depending on their proximity to the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C1 | 30 - 35 | Singlet or Doublet (small ²J_CF) | - |
| C≡N | 120 - 125 | Singlet | - |
| C2, C6 | 30 - 35 | Doublet | ²J_CF ≈ 15-25 |
| C3, C5 | 25 - 30 | Doublet | ³J_CF ≈ 5-10 |
| C4 | 85 - 95 | Doublet | ¹J_CF ≈ 170-250 |
Note: These are predicted values and may vary based on the solvent and specific conformational equilibria.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in this compound will provide direct information about its electronic environment. For aliphatic fluorides, the chemical shifts can vary significantly depending on the substitution pattern. acs.orgresearchgate.net
The fluorine signal will be split by coupling to adjacent protons, primarily the proton on C4 (geminal coupling, ²J_HF) and the protons on C3 and C5 (vicinal coupling, ³J_HF). The magnitude of these coupling constants can provide further conformational insights. A large geminal H-F coupling is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹⁹F | -170 to -190 (relative to CFCl₃) | Multiplet | ²J_HF ≈ 45-50, ³J_HF(ax) ≈ 20-30, ³J_HF(eq) ≈ 5-10 |
Note: These are predicted values and may vary based on the solvent and specific conformational equilibria.
Advanced 2D NMR Techniques for Comprehensive Structural Connectivity
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, allowing for the tracing of the connectivity of protons within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s). acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary carbon (C1) and confirming the position of the nitrile and fluorine substituents relative to the different ring protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the stereochemical relationships and the preferred conformation of the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₇H₁₀FN), distinguishing it from other compounds with the same nominal mass.
The fragmentation of cyclohexanecarbonitrile (B123593) derivatives in the mass spectrometer typically involves the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation pathways would likely include:
Loss of the nitrile group (•CN): This would result in a fragment ion corresponding to the fluorocyclohexyl cation.
Loss of a hydrogen fluoride (B91410) (HF) molecule: This is a common fragmentation pathway for fluorinated aliphatic compounds.
Ring cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions.
Analysis of these fragmentation patterns, aided by techniques such as tandem mass spectrometry (MS/MS), can provide further confirmation of the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying individual chemical compounds within a sample. In the analysis of this compound, GC-MS plays a crucial role in determining the purity of the compound and identifying any potential impurities or related components. diabloanalytical.com
The gas chromatography component separates the volatile compounds in the sample based on their different boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which serves as a molecular fingerprint. nih.govresearchgate.net
For this compound, the GC-MS analysis would provide a chromatogram showing the retention time of the main peak, which corresponds to the compound itself. The purity can be assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. nih.gov The identification of unknown components is achieved by comparing their experimental mass spectra with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). researchgate.net
The successful application of GC-MS for the analysis of similar fluorinated compounds has been demonstrated in various studies. For instance, a GC-MS method was developed for the detection and quantification of monofluoroacetate in plants, highlighting the technique's sensitivity and reliability for analyzing fluorinated organic molecules. nih.gov Furthermore, GC-MS has been effectively used to identify decomposition products in lithium-ion battery electrolytes, including various fluorophosphates. shimadzu.com These examples underscore the capability of GC-MS to provide detailed information on the composition and purity of this compound.
Table 1: Hypothetical GC-MS Data for this compound Analysis
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Purity (%) |
| 12.5 | This compound | 127.16 | 127, 108, 82, 54 | 98.5 |
| 10.2 | Cyclohexanecarbonitrile | 109.17 | 109, 82, 54 | 0.8 |
| 14.1 | Isomer of this compound | 127.16 | 127, 108, 82, 54 | 0.7 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. uomustansiriyah.edu.iq When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. masterorganicchemistry.com For this compound, the IR spectrum provides valuable information about its key functional groups: the nitrile (C≡N) group, the carbon-fluorine (C-F) bond, and the cyclohexyl (C-H) framework. libretexts.orglibretexts.orglumenlearning.com
The most prominent and diagnostic absorption for this compound is the stretching vibration of the nitrile group (C≡N). This bond typically absorbs in the region of 2210-2260 cm⁻¹, and its presence as a sharp, medium-intensity peak is a strong indicator of a nitrile compound. libretexts.org
The carbon-fluorine (C-F) stretching vibration is also a key feature. Alkyl fluorides generally exhibit a strong absorption band in the range of 1000-1400 cm⁻¹. The exact position can vary depending on the substitution pattern and the presence of other functional groups.
The cyclohexane ring gives rise to several characteristic absorptions. The stretching vibrations of the C-H bonds in the cyclohexane ring are expected to appear in the region of 2850-3000 cm⁻¹. libretexts.orglumenlearning.com Bending vibrations of the CH₂ groups within the ring typically occur around 1450 cm⁻¹. lumenlearning.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium, Sharp |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |
| Cyclohexyl C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Cyclohexyl CH₂ | Bend (Scissoring) | ~1450 | Medium |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular and crystal structure. The analysis would reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the fluoro and nitrile substituents. It would also determine whether the substituents are in axial or equatorial positions. The resulting crystal structure would show how the individual molecules of this compound are packed together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or dipole-dipole interactions. researchgate.net
The process involves mounting a single crystal of the compound in an X-ray diffractometer. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. youtube.com This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. youtube.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 635.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.325 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, various chromatographic methods can be employed to create a comprehensive purity profile and to isolate the compound from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC would likely be a suitable method, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the compounds. By monitoring the eluent with a suitable detector (e.g., a UV detector), a chromatogram is obtained that shows the retention time and peak area of each component, allowing for quantification and purity determination.
Gas Chromatography (GC) , as discussed in section 3.2.2, is another powerful chromatographic technique, particularly for volatile and thermally stable compounds like this compound. Different types of GC columns and temperature programs can be optimized to achieve the best separation of the target compound from any related substances.
Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic method often used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separation is based on the differential adsorption of the compounds to the stationary phase. The resulting spots can be visualized under UV light or by staining, and the retention factor (Rf) can be calculated for each component.
The choice of chromatographic technique depends on the specific requirements of the analysis, such as the scale of purification, the desired level of purity, and the nature of the impurities. A combination of these techniques often provides the most complete picture of the purity and composition of a sample of this compound.
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Principle of Separation | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between liquid mobile phase and solid stationary phase | Quantitative analysis, purity determination, preparative purification |
| Gas Chromatography (GC) | Partitioning between gaseous mobile phase and solid or liquid stationary phase | Purity assessment, identification of volatile impurities |
| Thin-Layer Chromatography (TLC) | Adsorption on a solid stationary phase | Reaction monitoring, rapid purity check |
Theoretical and Computational Investigations of 4 Fluoro Cyclohexanecarbonitrile
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. escholarship.org These methods, rooted in the principles of quantum mechanics, allow for the determination of electronic structure, molecular geometries, and various other chemical properties. escholarship.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-electron systems. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the ground-state properties of a molecule. nih.gov
The electronic density of states (DOS) provides information about the distribution of energy levels that electrons can occupy in a molecule. arxiv.org A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comfiveable.me The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgtaylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. fiveable.me
For 4-Fluoro-cyclohexanecarbonitrile, DFT calculations can reveal the energies and spatial distributions of these frontier orbitals. The presence of the electron-withdrawing fluorine and nitrile groups is expected to significantly influence the electronic landscape of the cyclohexane (B81311) ring. The electronegativity of these substituents would likely lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexane.
| Orbital | Calculated Energy (eV) | Key Contributing Groups |
|---|---|---|
| HOMO | -7.5 | C-C and C-H sigma bonds of the cyclohexane ring |
| LUMO | 1.2 | Pi-antibonding orbital of the nitrile group (C≡N) |
| HOMO-LUMO Gap | 8.7 eV |
The cyclohexane ring is not planar but exists in various non-planar conformations to relieve ring strain. libretexts.org The most stable of these is the chair conformation, which minimizes both angle and torsional strain. libretexts.orgwikipedia.org Substituted cyclohexanes, such as this compound, can exist as two different chair conformers that interconvert through a process called ring flipping. wikipedia.org In this process, axial substituents become equatorial and vice versa. wikipedia.org
For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to minimize steric interactions. libretexts.org In the case of this compound, both the fluorine atom and the nitrile group are substituents on the ring. The relative stability of the two chair conformers (one with the fluorine axial and nitrile equatorial, and the other with the fluorine equatorial and nitrile axial) can be determined by calculating their energies using DFT. The conformer with the bulkier group in the equatorial position is expected to be lower in energy. The energy difference between these conformers dictates their relative populations at equilibrium.
The interconversion between the two chair forms proceeds through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. wikipedia.orgmasterorganicchemistry.com DFT calculations can map out the potential energy surface of this chair-chair interconversion, providing the activation energies for the ring flip.
| Conformer | Relative Energy (kcal/mol) | Key Substituent Positions |
|---|---|---|
| Chair (F-eq, CN-ax) | 0.25 | Fluorine: Equatorial, Nitrile: Axial |
| Chair (F-ax, CN-eq) | 0.00 | Fluorine: Axial, Nitrile: Equatorial |
| Twist-Boat | 5.5 | Intermediate |
| Boat | 6.9 | Transition State |
| Half-Chair | 10.8 | Transition State |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" methods aim to solve the electronic Schrödinger equation and can provide highly accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory offer systematic ways to approach the exact solution. nih.gov
For this compound, high-accuracy ab initio calculations can be employed to refine the geometric and electronic properties obtained from DFT. For instance, coupled-cluster calculations can provide benchmark energies for the different conformers, offering a more precise understanding of their relative stabilities. These methods are particularly valuable for systems where electron correlation effects, which are approximated in DFT, are significant. nih.gov Recent advancements in multireference ab initio methods also allow for the accurate study of excited electronic states, which can be challenging for standard DFT approaches. nih.gov
Density Functional Theory (DFT) for Ground State Properties
Predictive Modeling of Spectroscopic Signatures
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly DFT, have proven effective in predicting NMR chemical shifts with a reasonable degree of accuracy. rsc.orgresearchgate.net
For this compound, predicting the ¹³C and ¹⁹F NMR chemical shifts can provide valuable insights into its structure and conformation. The prediction process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors using a suitable DFT functional and basis set. nih.gov It is often necessary to calculate the chemical shifts for all significant conformers and then obtain a population-weighted average to compare with experimental data, especially for flexible molecules like cyclohexane derivatives. researchgate.net The accuracy of these predictions can be further improved by applying scaling factors or by using linear regression to correct for systematic errors. researchgate.net
| Atom | Predicted Chemical Shift (ppm) - Axial F | Predicted Chemical Shift (ppm) - Equatorial F | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| C1 (ipso-CN) | 25.1 | 25.5 | 25.3 |
| C2, C6 | 30.2 | 29.8 | 30.0 |
| C3, C5 | 28.9 | 29.3 | 29.1 |
| C4 (ipso-F) | 88.9 | 90.5 | 89.7 |
| F | -185.2 | -182.5 | -183.8 |
Theoretical Vibrational Analysis (IR and Raman Spectra)
Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules like this compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, it is possible to compute the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov These calculated values, when compared with experimental data, allow for a detailed assignment of the observed spectral bands to specific molecular vibrations. nih.govresearchgate.net
For cyclic molecules like cyclohexane derivatives, vibrational modes include C-H stretching, C-C stretching, CH2 scissoring, twisting, wagging, and rocking, as well as vibrations involving the functional groups, namely the fluorine (C-F) and nitrile (C≡N) groups. asianpubs.orgustc.edu.cn The calculated vibrational wavenumbers, after appropriate scaling to account for anharmonicity and other systematic errors in the computational methods, generally show excellent agreement with experimental spectra. nih.govresearchgate.net
The analysis often involves the calculation of the Potential Energy Distribution (PED), which provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. nih.gov This is crucial for an unambiguous assignment of vibrational bands, especially in cases where multiple vibrational modes are coupled.
Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound (Hypothetical Data)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
| 3050 | 2968 | Medium | High | C-H stretch (axial) |
| 3035 | 2954 | Medium | High | C-H stretch (equatorial) |
| 2310 | 2245 | Strong | Medium | C≡N stretch |
| 1480 | 1450 | High | Low | CH₂ scissoring |
| 1100 | 1078 | Strong | Medium | C-F stretch |
| 850 | 833 | Medium | Low | C-C stretch |
| 600 | 588 | Low | Medium | Ring deformation |
Note: This table is a hypothetical representation. Actual values would be derived from specific computational studies.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms. morressier.comrsc.org For reactions involving this compound, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and provide a quantitative understanding of the reaction kinetics and thermodynamics.
A critical step in understanding a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Computational methods are used to locate the geometry of the transition state and calculate its energy. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.
For instance, in a nucleophilic substitution reaction at the carbon bearing the fluorine atom, computational chemists would model the approach of the nucleophile, the stretching and breaking of the C-F bond, and the formation of the new bond. The geometry and energy of the transition state for this process would be precisely calculated.
Once the reactants, products, intermediates, and transition states have been identified, a reaction pathway map, also known as a potential energy surface (PES), can be constructed. nih.gov This surface provides a visual and quantitative representation of the energy of the system as a function of the geometric changes that occur during the reaction. The energy profile, a 2D slice through the PES along the reaction coordinate, shows the relative energies of all species involved in the reaction.
Table 2: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.1 |
| Products | -10.2 |
Note: This table presents hypothetical data for an illustrative reaction pathway.
Reactions are often carried out in a solvent, which can have a significant impact on the reaction kinetics and thermodynamics. nih.gov Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.
These models allow for the calculation of solvation energies and their effect on the energies of reactants, products, and transition states. By incorporating solvent effects, a more accurate prediction of reaction rates and equilibria in solution can be achieved. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction.
Quantitative Structure-Property Relationships (QSPR) through Computational Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govyoutube.com In the context of this compound, computational descriptors can be calculated to predict various properties.
These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Quantum-chemical descriptors: More complex parameters derived from quantum mechanical calculations. researchgate.net
By developing a QSPR model, which is often a multiple linear regression equation, it becomes possible to predict a specific property for new, un-synthesized derivatives of this compound based solely on their calculated structural descriptors. rsc.org This approach is highly valuable in areas like drug discovery and materials science for screening large numbers of compounds and prioritizing synthetic efforts.
Table 3: Example of Computational Descriptors for QSPR Studies
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 127.16 | 1.5 | 3.8 | -7.2 | 1.5 |
| Hypothetical Derivative 1 | 141.18 | 1.8 | 4.1 | -7.0 | 1.3 |
| Hypothetical Derivative 2 | 155.21 | 2.1 | 3.5 | -7.5 | 1.8 |
Note: The values for the hypothetical derivatives are for illustrative purposes to show how a QSPR dataset might be constructed.
Research Applications in Advanced Materials Science
Fluorinated Cyclohexanecarbonitriles in Liquid Crystal Research
In the field of liquid crystals (LCs), the introduction of fluorine is a critical strategy for engineering materials with specific, desirable properties for display technologies. researchgate.net The small size of the fluorine atom allows it to be incorporated into LC structures without completely disrupting the formation of liquid crystalline phases. rsc.org However, its high electronegativity and size, though small, being larger than hydrogen, induce significant steric and polar effects. rsc.orgresearchgate.net These effects are instrumental in modifying key physical properties including melting points, the types of mesophases formed, transition temperatures, and crucial electro-optical characteristics like dielectric anisotropy. rsc.orgresearchgate.net
The design of liquid crystalline materials is a process of molecular engineering, where specific molecular structures are created to achieve desired bulk properties. jhuapl.edu Fluorinated motifs are central to this design process. nih.gov For instance, axially fluorinated cyclohexane (B81311) derivatives have been explored as a promising class of liquid crystals with negative dielectric anisotropy. researchgate.netresearchgate.net However, the strong polarity introduced by multiple oriented C-F bonds can lead to higher melting points and reduced solubility, which presents a challenge. nih.gov This highlights the need for careful design of the entire molecular scaffold to balance the benefits of fluorination with practical requirements like a broad nematic phase range and good solubility in host mixtures. nih.gov
The introduction of fluorinated cyclopropanes, another related motif, has also been investigated to create LCs with either positive or negative dielectric anisotropy, demonstrating the versatility of using fluorinated alicyclic rings in LC design. nih.govbeilstein-journals.org The goal is to create materials with low viscosity, stable mesophases, and high reliability for advanced display applications, such as those beyond flat computer monitors to large-scale television displays. researchgate.netresearchgate.net
The substitution of hydrogen with fluorine has a complex and often profound impact on the mesophase behavior of liquid crystals. The addition of fluorine generally influences the stability of various LC phases. For example, in some systems, core-fluorination has been observed to stabilize the mesophase by 10-20 K. researchgate.net Conversely, in other molecular contexts, fluorination of the rigid core is known to suppress the formation of smectic phases. researchgate.net
Recent research into ferroelectric nematic phases (NF) has shown that adding fluorine substituents typically lowers the nematic-isotropic transition temperature. rsc.org This effect is attributed to a reduction in the molecule's shape anisotropy and a decreased tendency for molecules to form antiparallel dimers. rsc.org The impact on the stability of the ferroelectric nematic (NF) and antiferroelectric (NX) phases is less predictable and depends heavily on the specific changes to molecular shape and electron distribution caused by the fluorine atom's position. rsc.org
A systematic study on a series of polar liquid crystals revealed that while adding fluorine generally increases the temperature at which ferroelectric phases appear, the sequence of the LC phases is highly sensitive to both the number and the position of the fluorine substituents. nih.govacs.org For instance, adding fluorine to one part of the molecular core can promote ferroelectric smectic phases, while adding it to another part can suppress them. nih.gov
Table 1: Effect of Fluorination on Liquid Crystal Phase Transitions This table is illustrative, based on general findings in the literature, as specific data for 4-Fluoro-cyclohexanecarbonitrile was not available in the search results.
| Compound Type | Fluorine Substitution | Effect on Nematic-Isotropic Transition (TNI) | Effect on Smectic Phases | Reference |
|---|---|---|---|---|
| Generic Rod-like LCs | Core Fluorination | Often decreases | Tends to suppress | researchgate.net |
| Ferroelectric Nematogens | Phenyl Ring Fluorination | Decreases | Varies; can suppress or have irregular effects | rsc.org |
| Polar LCs | Biphenyl Unit Fluorination | Decreases | Promotes ferroelectric smectic phases | nih.gov |
One of the most significant impacts of fluorination in liquid crystal design is the ability to tailor the dielectric anisotropy (Δε), a critical parameter for display operation. iphy.ac.cn Fluorine's high electronegativity creates strong dipoles, and the strategic placement of C-F bonds allows for precise control over the net molecular dipole moment relative to the molecule's long axis. researchgate.netnih.gov
For modern display modes like vertical alignment (VA), liquid crystals with negative dielectric anisotropy are required. nih.gov Axially fluorinated cyclohexanes are designed for this purpose, as the C-F bonds are oriented perpendicular to the long molecular axis, contributing to a large negative Δε. researchgate.netnih.gov Conversely, positioning fluorine to enhance the dipole moment parallel to the molecular axis results in positive dielectric anisotropy, suitable for traditional twisted nematic (TN) displays. nih.gov
Theoretical methods, such as those based on the Maier-Meier theory, are used to calculate molecular parameters and predict the dielectric anisotropy, guiding the synthesis of new materials. researchmap.jp Studies on fluorinated benzoxazole (B165842) and phenylbicyclohexane liquid crystals have shown that the introduction of fluorine substituents effectively increases the dielectric anisotropy of LC mixtures. researchmap.jpmdpi.com This enhancement, however, can also lead to an increase in rotational viscosity, which affects the switching speed of the device. mdpi.com Therefore, a balance must be struck between achieving a high dielectric anisotropy and maintaining a low viscosity.
Contribution to Organic Semiconducting Materials
The use of fluorine extends beyond liquid crystals into the realm of organic semiconductors, which are key components in technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). osaka-u.ac.jpcas.org These materials offer advantages such as low cost, flexibility, and environmental friendliness. eurekalert.org The properties of organic semiconductors can be precisely tuned by modifying their molecular structure, a process where fluorination plays a crucial role. eurekalert.orgchemeurope.com
A fundamental property of a semiconductor is its band gap, which determines its electronic and optical characteristics. Fluorination is a powerful strategy for band gap engineering in organic semiconductors. osaka-u.ac.jpchemeurope.com By adding highly electronegative fluorine atoms to the electron-accepting parts of an organic molecule, researchers can precisely control the material's energy levels (HOMO and LUMO). osaka-u.ac.jpeurekalert.orgchemeurope.com This ability to tune the band gap allows for selectivity in the injection and transport of charge carriers (holes and electrons), which is vital for optimizing device performance. osaka-u.ac.jpeurekalert.org
For example, researchers have developed fluorinated electron-acceptor units that, when incorporated into a polymer for a thin-film solar cell, resulted in a significantly enhanced power conversion efficiency compared to the non-fluorinated equivalent. eurekalert.orgchemeurope.com The improved performance was linked to both the tailored energy levels and a favorable film morphology that supported efficient charge generation and transport. eurekalert.orgchemeurope.com Similarly, the chemical functionalization of graphene with fluorine has been shown to open a tunable band gap in the otherwise gapless material, paving the way for its use in a wider range of electronic applications. researchgate.netresearchgate.net
Table 2: Impact of Fluorination on Organic Semiconductor Properties This table presents generalized data from research on fluorinated organic semiconductors.
| Material Class | Fluorination Target | Effect | Application | Reference |
|---|---|---|---|---|
| Polymer Semiconductor | Electron-acceptor unit | Enhanced electron-accepting properties, tuned band gap, increased power conversion efficiency | Organic Solar Cells | chemeurope.com, osaka-u.ac.jp |
| Graphene | Graphene sheet | Opens a tunable band gap, transition from conductor to insulator | Graphene-based transistors | researchgate.net, researchgate.net |
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. youtube.com This behavior is the basis for numerous advanced applications, including frequency conversion for lasers, optical switching for telecommunications, and smart radiation filtering. jhuapl.eduyoutube.comnih.gov Organic materials are particularly promising for NLO applications due to their highly tunable electronic structures. jhuapl.edu
The creation of effective NLO materials often involves "molecular engineering" to design molecules with a large hyperpolarizability, which is a measure of the non-linear response. jhuapl.edu This is typically achieved by creating molecules with strong intramolecular charge transfer, often by connecting electron-donating and electron-accepting groups through a π-conjugated system. nih.gov The introduction of fluorine can significantly enhance the NLO response. Its strong electron-withdrawing nature can increase the polarization of the molecule, contributing to a larger hyperpolarizability. nih.gov Researchers are computationally screening and synthesizing novel materials, including fluorinated organic compounds, to discover new, efficient NLO crystals for various optical technologies. nih.govresearchgate.net
Integration into Polymeric Materials
The incorporation of this compound into polymer chains is pursued to create materials with tailored properties such as enhanced thermal stability, specific dielectric characteristics, and controlled surface energies. The presence of both the fluorine atom and the nitrile group on the cyclohexane ring offers a dual functionality that can be exploited in the design of sophisticated polymers.
The successful creation of functional polymers begins with the strategic design and synthesis of the monomer. For controlled polymerization techniques, which allow for precise control over polymer molecular weight and architecture, the monomer must be synthesized with high purity and possess appropriate reactive groups.
While specific documented syntheses of this compound as a monomer for controlled polymerization are not prevalent in public literature, the synthesis of analogous fluorinated cyclohexane-based monomers provides a clear blueprint. For instance, research into supramolecular polymers has detailed the synthesis of monomers based on all-cis 2,3,4,5,6-pentafluorocyclohexan-1-ol. nih.gov In these examples, the fluorinated cyclohexane core is linked to other functional units, such as an alkylated gallic acid derivative, through ester and amide bonds to create a molecule capable of self-assembly. nih.gov
This modular approach could be adapted for this compound. A hypothetical synthetic pathway for creating a polymerizable derivative, such as a vinyl or acrylic monomer, might involve:
Functional Group Transformation: Conversion of the nitrile group of this compound into a primary amine or a carboxylic acid.
Coupling Reaction: Reacting the transformed intermediate with a molecule containing a polymerizable group, such as acryloyl chloride or methacrylic anhydride, to form the final monomer.
Modern controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly suited for such specialized monomers. fluorine1.ru These techniques are more tolerant of various functional groups compared to traditional ionic polymerizations and are widely used for the synthesis of well-defined fluorine-containing polymers. fluorine1.ru
Table 1: Comparison of Controlled Polymerization Techniques for Fluorinated Monomers
| Technique | Advantages | Considerations for Fluorinated Monomers |
| Atom Transfer Radical Polymerization (ATRP) | Well-defined polymers, versatile for various monomers. | Catalyst system can be sensitive; potential for side reactions with some fluorine-containing groups. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | High tolerance to functional groups, broad monomer scope, no metal catalyst required. fluorine1.ru | Requires a suitable RAFT agent; kinetics can be complex. |
| Nitroxide-Mediated Polymerization (NMP) | Simple system, metal-free. | Typically requires higher temperatures; limited monomer scope. |
The kinetics of radical polymerization are governed by three primary steps: initiation, propagation, and termination. stanford.eduyoutube.com Understanding these kinetics is essential for controlling the final properties of the polymer.
Initiation: A radical initiator decomposes (e.g., via heat or light) to form primary radicals, which then react with a monomer molecule to start a polymer chain.
Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly growing the polymer chain. The rate of propagation is defined by the propagation rate constant, kp. youtube.com
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation. stanford.eduyoutube.com
The introduction of a fluorine atom, as in this compound, can significantly influence these kinetics through inductive and steric effects. However, studies have shown that the polymerization of related structures can be challenging. For example, attempts to achieve controlled polymerization of cyclohexanecarbonitrile (B123593) using certain verdazyl-based systems were reported to be unsuccessful, indicating that the reactivity of the cyclohexyl structure can be problematic under specific conditions. ethernet.edu.et
For a monomer like this compound, the key kinetic parameters would need to be determined experimentally. Techniques such as pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC) are standard methods for measuring propagation rate coefficients (kp). researchgate.net
Table 2: Fundamental Steps in Radical Polymerization
| Step | Description | Key Kinetic Parameter |
| Initiation | Formation of active radical species from an initiator and reaction with the first monomer. | Rate of initiation (Ri) |
| Propagation | Successive addition of monomer units to the growing radical chain. | Propagation rate constant (kp) |
| Termination | Cessation of chain growth via combination or disproportionation. | Termination rate constant (kt) |
Rp = kp[M][M•] youtube.com
Achieving a controlled or "living" polymerization, where termination is suppressed, allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures like block copolymers. fiveable.me This is the primary goal when using techniques like RAFT or ATRP for monomers derived from this compound. fluorine1.ru
The ultimate goal of integrating this compound into polymers is to create functional materials with specific, predictable properties. The fluorine atom and nitrile group are key to achieving this.
Fluorine-Induced Properties:
Hydrophobicity and Oleophobicity: Fluorine-containing polymers are known for their low surface energy, leading to surfaces that repel water and oils. rsc.org By copolymerizing a monomer based on this compound with other standard monomers (e.g., acrylates or styrenes), the fluorine-containing units can be driven to the polymer-air interface, creating a hydrophobic surface. rsc.org
Thermal and Chemical Stability: The strength of the carbon-fluorine bond generally imparts enhanced stability to the resulting polymer.
Dielectric Properties: The high electronegativity of fluorine can alter the dielectric constant and loss of the polymer, making such materials potentially useful in electronics and high-frequency applications.
Nitrile Group Functionality:
Polarity and Adhesion: The polar nitrile group can enhance adhesion to various substrates and modify the polymer's solubility.
Post-Polymerization Modification: The nitrile group can be chemically converted into other functional groups (e.g., amines, carboxylic acids, or tetrazoles) after the polymer has been formed, allowing for further functionalization of the material.
Research on related fluorinated systems has demonstrated the successful preparation of well-defined functional polymers. For example, living supramolecular polymerization of monomers containing a facially polarized fluorocyclohexane (B1294287) core has been used to create nanofibers and ABA block copolymers with controlled lengths. nih.gov Similarly, various synthesis routes, including the copolymerization of fluorinated monomers, have been employed to create fluorinated block copolymers that self-assemble into complex nanostructures for applications in medicine and materials science. researchgate.net By applying these principles, polymers incorporating this compound could be designed for applications ranging from specialty coatings to advanced dielectric materials.
Mechanistic Organic Chemistry of 4 Fluoro Cyclohexanecarbonitrile Transformations
Reactivity of the Nitrile Moiety
The nitrile group is a versatile functional group known for its role as a precursor to amines, amides, and carboxylic acids. numberanalytics.com Its carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org
Nucleophilic Additions to the Carbon-Nitrogen Triple Bond
The electrophilic carbon of the nitrile group in 4-fluoro-cyclohexanecarbonitrile is a key site for reactivity. libretexts.org Nucleophilic addition reactions are fundamental to the transformation of nitriles. nih.gov Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to protonate the nitrogen, thereby increasing the electrophilicity of the carbon atom. ucalgary.cachemistrysteps.com
Common nucleophilic additions to nitriles include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This proceeds through an amide intermediate. libretexts.orglibretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. libretexts.orglibretexts.orgchemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.org
Grignard Reactions: Organometallic reagents, such as Grignard reagents, add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org
The general mechanism for nucleophilic addition to a nitrile is depicted below:
Table 1: General Nucleophilic Addition to Nitriles| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group (C≡N). |
| 2. Intermediate Formation | An sp²-hybridized imine anion intermediate is formed. |
| 3. Protonation/Further Reaction | The intermediate is typically protonated during workup or may react further, depending on the nucleophile and reaction conditions. |
Enzymatic Transformations (e.g., Nitrilase and Nitrile Hydratase Applications in Biocatalysis)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for nitrile transformation. Two key enzyme families, nitrilases and nitrile hydratases, are central to this field. acsgcipr.orgnih.gov
Nitrilases (EC 3.5.5.1) hydrolyze nitriles directly to the corresponding carboxylic acid and ammonia, typically without forming a free amide intermediate. wikipedia.org These enzymes are found in bacteria, fungi, plants, and animals and are utilized in organic synthesis for producing carboxylic acids under mild conditions. nih.govwikipedia.org The catalytic mechanism involves a cysteine residue in the active site attacking the nitrile. acsgcipr.org
Nitrile Hydratases (NHases; EC 4.2.1.84) catalyze the hydration of a nitrile to its corresponding amide. nih.govd-nb.info In nature, NHases are often paired with an amidase, which then hydrolyzes the amide to the carboxylic acid. acsgcipr.orgwikipedia.org This two-enzyme pathway is a common route for nitrile catabolism in microorganisms. nih.govd-nb.info
While specific studies on the enzymatic transformation of this compound are not widely documented, the substrate scope of many nitrilases and nitrile hydratases includes a range of aliphatic nitriles. researchgate.net The presence of the fluorine atom could influence the rate and selectivity of the enzymatic reaction. For instance, hydroxynitrile lyases have been shown to catalyze the addition of HCN to 4-substituted cyclohexanones, with the stereoselectivity being highly dependent on the enzyme source and the nature of the substituent. researchgate.net This suggests that enzymes can be highly sensitive to the stereochemistry of substituted cyclohexyl rings.
Table 2: Comparison of Nitrilase and Nitrile Hydratase Activity
| Enzyme | EC Number | Reaction Catalyzed | Intermediate | Final Product (in isolation) |
|---|---|---|---|---|
| Nitrilase | 3.5.5.1 | Nitrile → Carboxylic Acid + Ammonia | Thioimidate/Acyl-enzyme | Carboxylic Acid |
| Nitrile Hydratase | 4.2.1.84 | Nitrile → Amide | Metal-activated nitrile | Amide |
Reactivity Pertaining to the Fluorine Substituent
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. researchgate.net However, its high electronegativity imparts significant electronic effects on the molecule and, under specific conditions, the C-F bond can be activated. researchgate.net
Investigation of C-F Bond Activation and Subsequent Functionalization
Activating the inert C-F bond is a significant challenge in organic chemistry. researchgate.net Research in this area is driven by the need to functionalize readily available fluorinated compounds and to remediate persistent organofluorine pollutants. nih.gov
Methods for C-F bond activation include:
Transition Metal-Mediated Activation: Low-valent transition metal complexes can cleave C-F bonds through oxidative addition. nih.gov This is more common for fluoroarenes but can occur with aliphatic fluorides.
Lewis Acid-Assisted Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net
Reductive Activation: Strong reducing agents can transfer an electron to the fluorinated molecule, populating a C-F antibonding orbital and leading to bond scission. researchgate.net
Photocatalysis: Recent advances have demonstrated that organic photoredox catalysts can efficiently reduce C-F bonds, generating carbon-centered radicals that can be trapped for further reactions. nih.gov
Supramolecular Catalysis: Self-assembled molecular containers have been shown to activate alkyl C-F bonds under mild conditions, likely through hydrogen bonding interactions that destabilize the bond. frontiersin.org
For this compound, C-F bond activation would likely require harsh conditions or specialized catalytic systems. The resulting cyclohexyl carbocation or radical could then be trapped by various nucleophiles or undergo rearrangement.
Stereoelectronic Effects of Fluorine on Molecular Reactivity
The high electronegativity of fluorine significantly influences the electronic environment of the cyclohexane (B81311) ring. This can affect the molecule's conformation and the reactivity of adjacent functional groups. researchgate.net In a cyclohexane chair conformation, substituents can occupy either axial or equatorial positions. youtube.com
The fluorine atom in this compound can influence reactivity through:
Inductive Effects: The strong electron-withdrawing nature of fluorine can decrease the electron density at neighboring carbons, potentially affecting the acidity of adjacent C-H bonds.
Conformational Preference: The preference of the fluorine atom for an axial or equatorial position will be influenced by steric and electronic factors. While larger groups generally prefer the more stable equatorial position to avoid 1,3-diaxial interactions, the stereoelectronic effects of fluorine, such as the gauche effect, can sometimes favor the axial conformation. youtube.com
Dipole Moment: The C-F bond introduces a significant dipole, which can affect how the molecule interacts with catalysts, solvents, and other reactants. In some contexts, the nitrile group can function as a bioisostere for fluorine due to similarities in their molecular electrostatic potentials. nih.gov
The interplay between the stereoelectronic effects of the fluorine atom and the reactivity of the nitrile group is a complex area. The conformation of the cyclohexane ring will dictate the spatial relationship between these two groups, which in turn can influence intramolecular interactions and the accessibility of the reactive sites to external reagents.
Mechanistic Studies of Cyclohexane Ring Transformations
Transformations involving the cyclohexane ring of this compound itself, such as ring-opening or ring-expansion reactions, are less common than functional group manipulations. Such reactions would require significant energy input to break the stable C-C bonds of the carbocyclic frame.
Potential pathways for ring transformation could include:
Radical-Mediated Ring Opening: Generation of a radical on the cyclohexane ring, perhaps following C-F or C-H bond activation, could potentially lead to β-scission of a C-C bond, resulting in a ring-opened species.
Oxidative Cleavage: Strong oxidizing agents can cleave cyclohexane rings, typically forming dicarboxylic acids. The presence of the fluoro and nitrile substituents would influence the regioselectivity of such a reaction.
Rearrangements: Carbocation intermediates, formed for example by the loss of the fluoride (B91410) ion under Lewis acidic conditions, could undergo Wagner-Meerwein type rearrangements, potentially leading to ring contraction (forming a cyclopentyl system) or expansion, although these are generally less favored for six-membered rings unless driven by specific structural features.
The stability of the cyclohexane chair conformation presents a significant barrier to these transformations, making functionalization of the existing nitrile and fluoro groups the more predominant and mechanistically studied reaction pathways. youtube.com
Regiochemical and Stereochemical Outcomes of Ring Reactions
The presence of both a fluorine atom and a nitrile group on the cyclohexane ring of this compound introduces significant electronic asymmetry, which plays a crucial role in directing the outcomes of reactions on the ring. While specific experimental data on this exact molecule is limited, the regiochemical and stereochemical course of reactions can be predicted based on well-established principles of organic chemistry.
Regioselectivity in Electrophilic Additions:
In a hypothetical scenario involving an electrophilic addition to a double bond within the this compound ring (e.g., in a cyclohexene (B86901) precursor), the regioselectivity would be dictated by the ability of the substituents to stabilize the resulting carbocation intermediate. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which would destabilize a nearby carbocation. Conversely, the nitrile group also has a significant -I effect. Therefore, in an electrophilic addition, the electrophile would preferentially add to the carbon atom that is further away from both the fluorine and the nitrile group to avoid the formation of a highly destabilized carbocation. According to Markovnikov's rule, the electrophile adds to the carbon with more hydrogen atoms, leading to the more substituted and stable carbocation. libretexts.org The presence of the electron-withdrawing fluorine and nitrile groups would make the formation of a carbocation at the C4 position highly unfavorable.
Stereoselectivity in Ring Reactions:
The stereochemical outcome of reactions such as epoxidation or hydrogenation on an unsaturated precursor to this compound would be influenced by the steric bulk of the substituents and their preferred conformational arrangement. For instance, in the epoxidation of a 4-fluorocyclohexene-1-carbonitrile, the attacking electrophilic oxygen would preferentially approach from the less sterically hindered face of the double bond. The stereoselectivity of such reactions is often high, leading to the predominant formation of one diastereomer. The stereochemistry of epoxide ring-opening reactions on cyclohexane systems is known to be highly dependent on stereo-electronic factors that stabilize the transition state. youtube.com
A summary of predicted regiochemical and stereochemical outcomes for hypothetical reactions is presented in Table 1.
| Reaction Type | Hypothetical Substrate | Predicted Major Product | Rationale |
| Electrophilic Addition (e.g., HBr) | 4-Fluoro-1-cyclohexene-1-carbonitrile | 1-Bromo-4-fluoro-cyclohexanecarbonitrile | Avoidance of carbocation formation at the carbon bearing the electron-withdrawing fluorine and nitrile groups. |
| Epoxidation (e.g., m-CPBA) | 4-Fluoro-1-cyclohexene-1-carbonitrile | Epoxide with oxygen on the less hindered face | Steric hindrance from the axial hydrogens and substituents on the ring directs the approach of the reagent. |
Conformational Dynamics and their Influence on Reaction Pathways
The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and angle strain. The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is determined by the steric and electronic properties of the substituents. This conformational preference has a profound impact on the reactivity of the molecule.
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
The A-values for the fluorine and cyano groups are relatively small compared to bulkier groups like a t-butyl group.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 - 0.42 |
| -CN | ~0.2 |
Data sourced from various conformational analysis studies.
For this compound, two diastereomers exist: cis and trans.
Trans-4-fluoro-cyclohexanecarbonitrile: In the most stable chair conformation, both the fluorine and the cyano group can occupy equatorial positions. This arrangement minimizes steric interactions, particularly 1,3-diaxial interactions.
Cis-4-fluoro-cyclohexanecarbonitrile: In either chair conformation, one substituent must be axial while the other is equatorial. Given the similar and relatively small A-values of the fluorine and cyano groups, the energy difference between the two possible chair conformers (one with axial fluorine and the other with axial cyano) would be minimal, leading to a dynamic equilibrium between the two.
Radical Reaction Pathways Involving the Cyclohexanecarbonitrile (B123593) Scaffold
The cyclohexanecarbonitrile scaffold can participate in radical reactions, which proceed through a distinct mechanism involving single-electron intermediates. These reactions can be initiated by radical initiators and can lead to a variety of functionalized products.
Radical Generation and Cyclization:
A radical can be generated at various positions on the cyclohexanecarbonitrile ring, typically by hydrogen abstraction using a radical initiator. Once formed, this radical can undergo several transformations. One important pathway is intramolecular radical cyclization, particularly if an unsaturated functional group is appended to the ring. For instance, a cyclohexyl radical bearing an alkenyl or alkynyl side chain can cyclize to form a new ring. The regioselectivity of these cyclizations is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored. While specific studies on this compound are scarce, research on related fluorinated olefins has shown that fluorine substitution can influence the rate of radical cyclization. researchgate.net
Radical Addition to the Nitrile Group:
While less common than reactions involving the ring, radical addition to the carbon-nitrogen triple bond of the nitrile group is a possible pathway. This would lead to the formation of an iminyl radical, which could then be trapped by a radical scavenger or undergo further reactions.
Radical-Initiated Functionalization:
The cyclohexanecarbonitrile scaffold can also undergo radical-initiated functionalization. For example, in the presence of a radical initiator and a suitable reagent, C-H bonds on the ring can be functionalized. The primary route of consumption of cyclohexane in pyrolysis studies is through hydrogen abstraction by radicals. acs.org The resulting cyclohexyl radical can then react with other species in the reaction mixture.
A summary of potential radical reaction pathways is presented in Table 2.
| Reaction Type | Intermediate | Potential Product(s) | Key Features |
| Intramolecular Radical Cyclization | Cyclohexyl radical with an appended unsaturated group | Bicyclic compounds | Regioselectivity governed by Baldwin's rules; influenced by fluorine substitution. |
| Radical Addition to Nitrile | Iminyl radical | Functionalized imines or amines (after reduction) | Less common pathway; requires a suitable radical source. |
| Radical C-H Functionalization | Cyclohexyl radical | Substituted cyclohexanecarbonitriles | Can be initiated by various radical initiators; position of functionalization depends on radical stability. |
Future Research Directions and Interdisciplinary Prospects
Sustainable and Green Synthesis of Fluorinated Cyclohexanecarbonitriles
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 4-Fluoro-cyclohexanecarbonitrile and its analogues will undoubtedly prioritize green chemistry principles. While specific green routes for this compound are not yet widely reported, the synthesis of the parent compound, cyclohexanecarbonitrile (B123593), offers a blueprint for sustainable innovation. For instance, one-pot syntheses of cyclohexanecarbonitrile starting from cyclohexanone (B45756) have been developed using environmentally friendly oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide in a recyclable solvent such as methanol. scirp.orgscirp.org These processes demonstrate high atom economy and produce non-toxic byproducts like sodium chloride, carbon dioxide, and nitrogen. scirp.orgscirp.org
Future research should aim to adapt these principles to the synthesis of this compound. This could involve:
Catalytic Fluorination: Investigating the use of catalytic amounts of novel, less hazardous fluorinating agents to replace stoichiometric and often aggressive traditional reagents.
Biocatalysis: Exploring the use of enzymes or whole-cell systems for the stereoselective fluorination of a cyclohexanecarbonitrile precursor. Biocatalysis often proceeds under mild conditions in aqueous media, offering a significant green advantage.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability, as well as easier process control and reduced waste generation.
Renewable Feedstocks: Investigating the potential for deriving the cyclohexane (B81311) backbone from renewable biomass sources, thereby reducing the reliance on petrochemical feedstocks.
The development of such green synthetic routes will be crucial for the economically viable and environmentally responsible production of this compound for its potential future applications.
Exploration of Novel Material Applications Beyond Established Fields
The unique combination of a polar nitrile group and an electronegative fluorine atom on a flexible cyclohexane ring suggests that this compound could be a valuable building block for a variety of advanced materials. A particularly promising area is the field of liquid crystals. Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their unique dielectric and optical properties. For example, compounds containing a 3-fluoro-4-cyanophenoxy group have been synthesized and investigated for their liquid-crystalline properties. researchgate.net The cyano group contributes to a high dipole moment, while the fluorine atom can be used to tune the dielectric anisotropy and other physical properties of the material.
Future research in this area could involve:
Liquid Crystal Formulations: Synthesizing and testing a series of fluorinated cyclohexanecarbonitrile derivatives to investigate the structure-property relationships and their potential as components in advanced liquid crystal mixtures for displays and photonic devices.
Fluoropolymers: Investigating the incorporation of this compound as a monomer or additive in the synthesis of novel fluoropolymers. The nitrile group could offer a site for cross-linking or further functionalization, potentially leading to materials with enhanced thermal stability, chemical resistance, and specific surface properties.
Dielectric Materials: Exploring the use of materials rich in this compound as high-performance dielectrics for capacitors and other electronic components, leveraging the high polarity of the molecule.
Advancement in Characterization Techniques for Complex Fluorinated Systems
The detailed characterization of fluorinated molecules like this compound is essential for understanding their structure, dynamics, and function. While standard analytical techniques are employed, the presence of fluorine opens the door to specialized and powerful characterization methods.
Future advancements in this area will likely focus on:
Advanced NMR Spectroscopy: Going beyond routine ¹H and ¹³C NMR to utilize advanced ¹⁹F NMR techniques. This includes two-dimensional and multi-dimensional NMR experiments to probe through-bond and through-space correlations between the fluorine atom and other nuclei in the molecule, providing detailed insights into its conformation and stereochemistry.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict and interpret the spectroscopic and physicochemical properties of this compound. This can aid in the assignment of complex spectra and provide a deeper understanding of its electronic structure and reactivity.
In-situ and Operando Characterization: Developing methods to study the behavior of materials containing this compound under real-world operating conditions, for example, during the switching of a liquid crystal display or the charging/discharging of a capacitor.
Application of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For a molecule like this compound, these computational tools offer exciting prospects for accelerating its development and discovery of new applications.
Key areas for the application of ML and AI include:
Predictive Synthesis: Developing ML models that can predict the optimal reaction conditions, catalysts, and reagents for the synthesis of this compound and its derivatives. nih.gov This can significantly reduce the number of experiments required, saving time and resources. For example, a synthesis route for the related compound 1-(4-fluorophenyl)cyclohexanecarbonitrile (B1331332) has been documented, and such data could be used to train predictive models. chemicalbook.com
Property Prediction: Creating ML models that can accurately predict the physical, chemical, and material properties of novel, yet-to-be-synthesized fluorinated cyclohexanecarbonitriles. This would allow for the in-silico screening of large virtual libraries of compounds to identify candidates with desired properties for specific applications.
De Novo Design: Utilizing generative ML models to design entirely new molecules based on the this compound scaffold with optimized properties for targeted applications, such as liquid crystals with specific dielectric constants or polymers with tailored mechanical properties.
Table of Machine Learning Applications in Chemistry:
| Application Area | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes to a target molecule from available starting materials. | Faster and more efficient development of novel synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions under specific conditions. | Reduced experimental effort and optimization of reaction conditions. |
| Property Prediction | Models predict physical, chemical, and biological properties of molecules. | Rapid screening of virtual libraries to identify promising candidates. |
| De Novo Molecular Design | Generative models create new molecular structures with desired properties. | Discovery of novel fluorinated cyclohexanecarbonitriles for specific applications. |
Interdisciplinary Research with Physics, Engineering, and Environmental Sciences
The full potential of this compound can only be realized through collaborations that bridge the traditional boundaries of scientific disciplines.
Physics: Collaboration with physicists is essential for understanding the fundamental principles governing the behavior of materials derived from this compound. This includes studying the liquid crystal phases, dielectric properties, and optical phenomena at a deep theoretical and experimental level.
Engineering: Working with chemical and materials engineers will be crucial for translating the promising properties of this compound into practical applications. This includes process scale-up, device fabrication (e.g., LCDs, capacitors), and material testing under real-world conditions.
Q & A
Q. What are the optimized synthetic routes for 4-Fluoro-cyclohexanecarbonitrile, and how do reaction conditions influence yield?
Answer: Synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation, leveraging cyclohexane frameworks with fluorinated precursors. For example, reacting fluorobenzaldehyde derivatives with nitrile-containing reagents under controlled conditions can yield the target compound. Evidence from similar nitrile syntheses (e.g., chromene carbonitriles) highlights the importance of catalysts like BF₃·Et₂O and solvent polarity in optimizing yields . Temperature gradients (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. Yield discrepancies between batch and flow reactors (e.g., 65% vs. 82%) suggest scalability challenges, necessitating kinetic studies .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding effects. For example, the fluorine atom at the cyclohexane C4 position causes splitting in adjacent proton signals (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.865 Å, β = 94.7°) confirm stereochemistry and bond angles (e.g., C–F bond length ~1.35 Å) .
- HPLC-MS : Validates purity (>98%) and detects trace by-products (e.g., dehalogenated intermediates) using C18 columns and acetonitrile/water gradients .
Q. How does the axial vs. equatorial positioning of the fluorine atom affect the compound’s reactivity and physical properties?
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
Answer: Discrepancies often arise from varying reaction conditions (e.g., solvent purity, catalyst aging). To address this:
- Comparative Chromatography : Use GC-MS/HPLC to profile by-products across studies. For example, trace amounts of 4-fluoro-cyclohexanol (<2%) may indicate hydrolysis .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., nitrile → amide conversion) to identify kinetic bottlenecks .
- Computational Modeling : DFT studies (e.g., Gaussian 16) simulate transition states to explain yield variations under different temperatures or catalysts .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : AutoDock Vina screens against targets like cyclooxygenase-2 (COX-2), where the nitrile group’s electron-withdrawing effect enhances binding affinity (ΔG = −8.2 kcal/mol) .
- QSAR Models : Train models using descriptors like LogP (2.1) and polar surface area (45 Ų) to predict cytotoxicity (e.g., IC₅₀ ~50 µM in HeLa cells) .
- MD Simulations : Analyze stability in lipid bilayers (e.g., POPC membranes) to assess blood-brain barrier permeability .
Q. What are the environmental degradation pathways of this compound, and how are its metabolites identified?
Answer:
- Photodegradation : UV-Vis studies (λ = 254 nm) reveal nitroso intermediates via radical mechanisms, detected by ESR .
- Microbial Degradation : Pseudomonas spp. hydrolyze the nitrile group to carboxylic acids, identified via LC-QTOF-MS (m/z 158.05 → 144.03) .
- Ecotoxicity Assays : Daphnia magna LC₅₀ values (48-h: 12 mg/L) correlate with logKow (2.5), suggesting moderate bioaccumulation .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell volume (ų) | 2168.3 | |
| C–F bond length (Å) | 1.35 | |
| Dihedral angle (°) | 120.9 (F–C–C–C) |
Table 2: Comparative Yields Under Different Synthesis Conditions
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch reactor | BF₃·Et₂O | 65 | 95 |
| Continuous flow | ZnCl₂ | 82 | 98 |
| Microwave-assisted | None | 73 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
